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Compound of Interest

Compound Name: (1-Methylbutyl)cyclopentane

Cat. No.: B1204097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (1-Methylbutyl)cyclopentane, a

saturated hydrocarbon of interest in various fields of chemical research. This document details

its chemical identifiers, physicochemical properties, proposed synthesis routes, and analytical

methodologies. The information is curated for researchers, scientists, and professionals in drug

development who may encounter or utilize this compound in their work. All quantitative data is

presented in structured tables for clarity and ease of comparison. Detailed experimental

protocols for its synthesis and analysis are provided, along with visual representations of the

workflows.

Chemical Identity and Identifiers
(1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a cycloalkane with the

chemical formula C₁₀H₂₀.[1] Its structure consists of a cyclopentane ring substituted with a 1-

methylbutyl group.
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Identifier Value Reference

CAS Number 4737-43-3 [2]

IUPAC Name (1-Methylbutyl)cyclopentane [1]

Synonyms
Pentane, 2-cyclopentyl-; sec-

Amylcyclopentane
[2]

Molecular Formula C₁₀H₂₀ [1]

Molecular Weight 140.27 g/mol [1]

InChI

InChI=1S/C10H20/c1-3-6-

9(2)10-7-4-5-8-10/h9-10H,3-

8H2,1-2H3

[1]

InChIKey
ZXIYMCGSSPHRBV-

UHFFFAOYSA-N
[1]

SMILES CCCC(C)C1CCCC1 [1]

Physicochemical Properties
The physical and chemical properties of (1-Methylbutyl)cyclopentane are summarized in the

table below. These properties are crucial for its handling, purification, and application in various

chemical processes.
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Property Value Unit Reference

Boiling Point 174-176 °C [3]

Density 0.8116 (at 19 °C) g/cm³ [3]

Kovats Retention

Index (non-polar

column)

1014, 1019, 1024 [1]

Calculated LogP

(Octanol-Water

Partition Coefficient)

4.8 [1]

Calculated Molar

Refractivity
48.34 cm³ [1]

Calculated

Polarizability
19.16 Å³ [1]

Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of (1-Methylbutyl)cyclopentane is

not readily available in the published literature. However, a plausible synthetic route can be

proposed based on established organometallic reactions, such as the Grignard reaction.[4]

This proposed method involves the reaction of a cyclopentyl Grignard reagent with 2-

pentanone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Workflow
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Step 1: Grignard Reagent Formation

Step 2: Grignard Reaction

Step 3: Dehydration

Step 4: Hydrogenation
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Caption: Proposed synthetic workflow for (1-Methylbutyl)cyclopentane.
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Detailed Experimental Protocol (Proposed)
Materials:

Cyclopentyl bromide

Magnesium turnings

Anhydrous diethyl ether

2-Pentanone

Concentrated sulfuric acid

Hydrogen gas

10% Palladium on carbon (Pd/C)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium

turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of

cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The

reaction should initiate spontaneously. If not, gentle warming may be required. Once the

reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains

a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes

to ensure complete formation of the Grignard reagent.

Reaction with 2-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution

of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous
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stirring. After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional hour.

Work-up and Isolation of the Alcohol: Quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclopentyl-

1-methylbutan-1-ol.

Dehydration of the Alcohol: To the crude alcohol, add a catalytic amount of concentrated

sulfuric acid. Heat the mixture, and distill the resulting alkene product. The distillate will be a

mixture of alkene isomers.

Hydrogenation of the Alkene Mixture: Dissolve the collected alkene mixture in ethanol in a

hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Subject the mixture to a

hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until

the uptake of hydrogen ceases.

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.

Remove the solvent under reduced pressure. The resulting crude product can be purified by

fractional distillation to yield pure (1-Methylbutyl)cyclopentane.

Analytical Methods
The identity and purity of (1-Methylbutyl)cyclopentane can be determined using standard

analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile organic

compounds. For (1-Methylbutyl)cyclopentane, a non-polar capillary column is suitable for

separation.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).
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Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-

polar column.[5]

GC Conditions:

Injector Temperature: 250 °C

Injection Mode: Split (e.g., 50:1 split ratio)

Injection Volume: 1 µL

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.[5]

Final hold: 5 minutes at 250 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-300
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Caption: Workflow for the GC-MS analysis of (1-Methylbutyl)cyclopentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic

molecules. The expected chemical shifts for (1-Methylbutyl)cyclopentane can be predicted

based on its structure.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will be complex due to the

presence of multiple, diastereotopic protons. The signals for the cyclopentyl and methylbutyl

protons will likely overlap in the aliphatic region (approximately 0.8-2.0 ppm). The methyl

groups will appear as triplets and doublets, while the methylene and methine protons will show

more complex splitting patterns.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for

each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane

region (approximately 10-50 ppm).

Typical NMR Experimental Protocol: A sample of (1-Methylbutyl)cyclopentane would be

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard.[6] The spectra would be acquired on a

standard NMR spectrometer (e.g., 300 or 500 MHz).

Conclusion
This technical guide provides essential information on (1-Methylbutyl)cyclopentane for the

scientific community. The compilation of its identifiers, physicochemical properties, a proposed

synthetic route, and detailed analytical protocols serves as a valuable resource for researchers.

While a specific published synthesis protocol remains to be identified, the proposed Grignard-

based synthesis offers a viable and well-established chemical approach. The provided

analytical methods are robust and suitable for the characterization and quantification of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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